molecular formula C7H12O5 B14651958 Ethyl [(ethoxycarbonyl)oxy]acetate CAS No. 41844-64-8

Ethyl [(ethoxycarbonyl)oxy]acetate

Cat. No.: B14651958
CAS No.: 41844-64-8
M. Wt: 176.17 g/mol
InChI Key: AIBSSDFCJQYBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(ethoxycarbonyl)oxy]acetate is an ethyl ester derivative characterized by an ethoxycarbonyloxy (-O-CO-OCH₂CH₃) functional group attached to an acetate backbone. The ethoxycarbonyloxy group may act as a protective moiety or a leaving group, enhancing its utility in pharmaceutical and agrochemical applications .

Properties

CAS No.

41844-64-8

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl 2-ethoxycarbonyloxyacetate

InChI

InChI=1S/C7H12O5/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3

InChI Key

AIBSSDFCJQYBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)OCC

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents : Glycolic acid, ethyl chloroformate, anhydrous pyridine or triethylamine, dichloromethane.
  • Steps :
    • Dissolve glycolic acid (1.0 equiv) in dichloromethane under nitrogen.
    • Add pyridine (1.2 equiv) dropwise at 0–5°C.
    • Introduce ethyl chloroformate (1.1 equiv) slowly, maintaining temperature below 10°C.
    • Stir for 4–6 hours at room temperature.
    • Quench with ice water, extract with dichloromethane, wash with brine, and dry over sodium sulfate.
    • Concentrate under reduced pressure to yield the product as a colorless liquid.

Key Data:

  • Yield : ~70–85% (estimated from analogous reactions).
  • Purity : >95% (GC-MS analysis).

Alkoxycarbonylation Using Dipolar Aprotic Solvents

A modified approach employs dipolar aprotic solvents to enhance reaction efficiency.

Procedure:

  • Reagents : Ethyl glycolate, ethyl chloroformate, potassium carbonate, dimethyl sulfoxide (DMSO).
  • Steps :
    • Suspend potassium carbonate (2.0 equiv) in DMSO.
    • Add ethyl glycolate (1.0 equiv) and ethyl chloroformate (1.05 equiv) at 30–40°C.
    • Stir for 8–12 hours.
    • Dilute with dichloromethane, filter inorganics, and wash with water.
    • Isolate the organic layer, dry, and concentrate.

Key Data:

  • Yield : 72–89% (reported in patent literature).
  • Advantage : Avoids cryogenic conditions and toxic cyanides.

Catalytic Carbonylation with Palladium Complexes

This method leverages palladium catalysts for carbonyl insertion.

Procedure:

  • Reagents : Ethyl 4-bromomethyl-2-ethoxybenzoate, carbon monoxide, palladium(II) acetate, ethanol.
  • Steps :
    • Charge a reactor with ethyl 4-bromomethyl-2-ethoxybenzoate (1.0 equiv), Pd(OAc)₂ (2 mol%), and ethanol.
    • Pressurize with CO (50 psi) and heat to 40–50°C for 14–24 hours.
    • Filter the catalyst, concentrate, and purify via distillation.

Key Data:

  • Yield : 59–72% (reported in industrial-scale syntheses).
  • Note : Requires specialized equipment for gas handling.

One-Pot Synthesis via Sequential Esterification

A streamlined one-pot method reduces isolation steps.

Procedure:

  • Reagents : Glycolic acid, ethyl chloroformate, triethylamine, ethyl bromide.
  • Steps :
    • React glycolic acid with triethylamine (1.2 equiv) in acetone.
    • Add ethyl chloroformate (1.1 equiv), followed by ethyl bromide (1.1 equiv).
    • Reflux for 6–8 hours.
    • Quench with water, extract with ethyl acetate, and distill under vacuum.

Key Data:

  • Yield : ~65–78%.
  • Purity : 90–94% (HPLC).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Esterification Glycolic acid, ethyl chloroformate 0–25°C, 4–6 hrs 70–85% Simple, high purity
Alkoxycarbonylation DMSO, K₂CO₃ 30–40°C, 8–12 hrs 72–89% Scalable, avoids toxic reagents
Palladium Carbonylation Pd(OAc)₂, CO 40–50°C, 14–24 hrs 59–72% Industrial applicability
One-Pot Synthesis Triethylamine, ethyl bromide Reflux, 6–8 hrs 65–78% Reduced isolation steps

Critical Evaluation of Methodologies

  • Safety : Methods using palladium or CO require stringent safety protocols.
  • Environmental Impact : Alkoxycarbonylation in DMSO minimizes hazardous waste compared to halogenated solvents.
  • Scalability : One-pot synthesis and alkoxycarbonylation are preferred for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(ethoxycarbonyl)oxy]acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethyl glycolate and ethyl carbonate.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to ethyl glycolate.

    Transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products

    Hydrolysis: Ethyl glycolate and ethyl carbonate.

    Reduction: Ethyl glycolate.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl [(ethoxycarbonyl)oxy]acetate is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fragrances, flavors, and as a solvent in coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl [(ethoxycarbonyl)oxy]acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate

  • Structure : Contains a coumarin (2H-chromen-2-one) core substituted with an ethoxyacetate group.
  • Key Differences : The coumarin backbone imparts fluorescence and biological activity (e.g., anticoagulant properties), unlike the simpler acetate structure of Ethyl [(ethoxycarbonyl)oxy]acetate.
  • Applications : Used in synthesizing hydrazide and triazole derivatives for antimicrobial screening .

Ethyl (2-iodophenoxy)acetate

  • Structure: Features a 2-iodophenoxy substituent.
  • Key Differences : The iodine atom increases molecular weight (306.099 g/mol) and polarizability, enhancing reactivity in cross-coupling reactions. This compound lacks halogen atoms, making it less suitable for such reactions .

Ethyl (diphenylphosphoryl)acetate

  • Structure : Incorporates a diphenylphosphoryl group.
  • Key Differences: The phosphoryl group confers stability and chelating properties, useful in organometallic catalysis. In contrast, the ethoxycarbonyloxy group in this compound is more labile under basic conditions .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Structure: Contains a diphenylpentynoate backbone with an ethoxycarbonyloxy substituent.
  • Key Differences : The triple bond and bulky diphenyl groups result in a higher molecular weight (366.39 g/mol) and distinct crystallographic properties (triclinic crystal system, space group P1). This contrasts with the simpler acetate structure of this compound, which likely lacks such steric hindrance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Evidence ID
This compound Not explicitly stated* ~180–220 (estimated) Ethoxycarbonyloxy, acetate Synthetic intermediate N/A
Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate C₁₃H₁₂O₅ 248.23 Coumarin, ethoxyacetate Antimicrobial agents
Ethyl (2-iodophenoxy)acetate C₁₀H₁₁IO₃ 306.099 Iodophenoxy, acetate Cross-coupling reactions
Ethyl (diphenylphosphoryl)acetate C₁₅H₁₅O₃P 274.24 Phosphoryl, acetate Organometallic catalysis
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₂O₅ 366.39 Ethoxycarbonyloxy, diphenyl, alkyne β-unsaturated γ-lactone synthesis

*Estimated based on analogs like Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate (C₁₁H₁₅NO₃, MW 209.24, ).

Q & A

Q. What synthetic methodologies are employed for Ethyl [(ethoxycarbonyl)oxy]acetate derivatives, and how do reaction conditions influence yield?

this compound derivatives are synthesized via one-pot reactions involving organolithium reagents (e.g., n-BuLi), bromoalkynes, and carbonyl electrophiles. For example, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate is prepared by reacting bromopropyne with 1,3-dithiane derivatives in the presence of TMEDA, followed by quenching with ethyl chloroformate . Yield optimization requires strict temperature control (-78°C for lithiation) and stoichiometric excess of electrophiles to minimize side reactions.

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis purification involves column chromatography using hexane-ethyl acetate gradients (e.g., 9:1 to 4:1 ratios) to separate polar byproducts. Recrystallization from ethyl acetate solutions at low temperatures (0–4°C) enhances crystalline purity, as evidenced by single-crystal X-ray diffraction (SC-XRD) data .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify ester carbonyls (δ ~165–170 ppm) and ethoxy groups (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) .
  • IR : Strong absorption bands at 1740–1760 cm1^{-1} confirm ester C=O stretching .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.1939–1.199 Å) and intermolecular C–H···O interactions critical for stability .

Advanced Research Questions

Q. How do crystallographic parameters inform the reactivity of this compound?

SC-XRD reveals a triclinic crystal system (space group P1) with unit cell dimensions a = 9.9461(4) Å, b = 12.1510(5) Å, and interaxial angles α = 105.006(1)°. The distorted tetrahedral geometry at the carbonyl oxygen facilitates nucleophilic attacks, while weak C–H···O interactions (2.5–2.8 Å) stabilize the lattice, reducing thermal decomposition risks .

Q. What computational models predict the stability of this compound intermediates?

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. Molecular dynamics simulations suggest rotational barriers (~8 kJ/mol) for ethoxy groups, aligning with experimental NMR line-broadening .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in reported yields (e.g., 60–85%) arise from variations in substrate purity and quenching protocols . For reproducibility:

  • Use freshly distilled ethyl chloroformate to avoid hydrolysis.
  • Monitor lithiation completeness via in situ 7^7Li NMR .
  • Optimize stoichiometry (1:1.2 molar ratio for alkyne:electrophile) .

Methodological Recommendations

  • For scale-up syntheses , replace n-BuLi with safer alternatives like LDA (lithium diisopropylamide) to reduce pyrophoric risks .
  • Use synchrotron radiation (λ = 0.71073 Å) for high-resolution SC-XRD to resolve disorder in ethoxy groups .
  • Validate computational models with polarizable continuum models (PCM) to account for solvent effects in DFT studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.